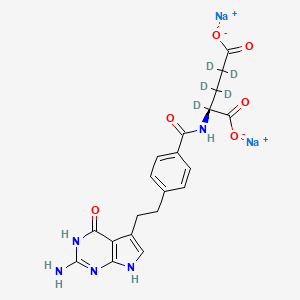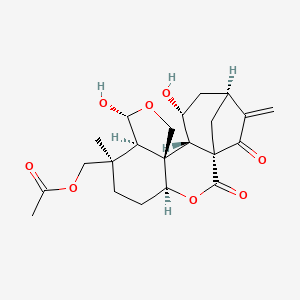
Pemetrexed-d5 Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pemetrexed-d5 Disodium Salt is a deuterium-labeled version of pemetrexed disodium, an antineoplastic and multitargeted antifolate compound. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of pemetrexed. Pemetrexed itself is a well-known chemotherapy drug used to treat various types of cancer, including non-small cell lung cancer and malignant pleural mesothelioma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pemetrexed-d5 Disodium Salt involves the synthesis of pemetrexed diacid, which is then converted to its disodium salt form. The process typically includes the following steps:
Synthesis of Pemetrexed Diacid: This involves the reaction of appropriate starting materials under controlled conditions to form pemetrexed diacid.
Conversion to Disodium Salt: The pemetrexed diacid is then reacted with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization includes ensuring high yield, purity, and stability of the final product. Techniques such as high-performance liquid chromatography and gas chromatography are used for quality control and to determine the chemical purity and residual solvents .
Chemical Reactions Analysis
Types of Reactions
Pemetrexed-d5 Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
Pemetrexed-d5 Disodium Salt is widely used in scientific research for various applications, including:
Chemistry: Studying the chemical properties and reactions of pemetrexed and its derivatives.
Biology: Investigating the biological effects and metabolic pathways of pemetrexed in cellular and animal models.
Medicine: Researching the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of pemetrexed in cancer treatment.
Industry: Developing and optimizing industrial production methods for pemetrexed and its derivatives
Mechanism of Action
Pemetrexed-d5 Disodium Salt exerts its effects by inhibiting multiple folate-dependent enzymes involved in purine and pyrimidine synthesis. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, pemetrexed disrupts DNA synthesis and cell replication, leading to the death of rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another antifolate that inhibits dihydrofolate reductase and is used in cancer treatment.
Raltitrexed: An antifolate that specifically inhibits thymidylate synthase.
Pralatrexate: A folate analog metabolic inhibitor that targets dihydrofolate reductase.
Uniqueness
Pemetrexed-d5 Disodium Salt is unique due to its multitargeted action on multiple folate-dependent enzymes, making it effective against a wide range of cancers. Its deuterium labeling also allows for detailed pharmacokinetic and metabolic studies, providing valuable insights into the drug’s behavior in the body .
Properties
Molecular Formula |
C₂₀H₁₄D₅N₅Na₂O₆ |
|---|---|
Molecular Weight |
476.41 |
Synonyms |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid-d5 Sodium Salt; _x000B_N-[4-[(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid-d5 Disodium; Alimta-d5; LY 231514-d5; L |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1150716.png)

![[(2R,3R,5R)-3,4,5-trihydroxy-6-prop-2-enoxycarbonyloxan-2-yl] (3aS,7aS)-1-[2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B1150721.png)
